molecular formula C24H42O4S.H3N<br>C24H45NO4S B13963979 Benzenesulfonic acid, hydroxydinonyl-, monoammonium salt CAS No. 59379-70-3

Benzenesulfonic acid, hydroxydinonyl-, monoammonium salt

Cat. No.: B13963979
CAS No.: 59379-70-3
M. Wt: 443.7 g/mol
InChI Key: CUNMREIVAZKGBF-UHFFFAOYSA-N
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Description

Ammonium hydroxydinonylbenzenesulphonate is a chemical compound with the molecular formula C16H27NO4S. It is known for its surfactant properties and is commonly used in various industrial and research applications. This compound is part of the larger family of sulphonates, which are widely used in detergents, emulsifiers, and other cleaning agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium hydroxydinonylbenzenesulphonate typically involves the sulphonation of dinonylbenzene followed by neutralization with ammonium hydroxide. The reaction conditions often include:

    Sulphonation: Dinonylbenzene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.

    Neutralization: The resulting sulfonic acid is then neutralized with ammonium hydroxide to form ammonium hydroxydinonylbenzenesulphonate.

Industrial Production Methods

In industrial settings, the production of ammonium hydroxydinonylbenzenesulphonate is carried out in large reactors where precise control of temperature and reaction time is maintained to ensure high yield and purity. The process involves:

    Continuous Sulphonation: Using a continuous flow reactor, dinonylbenzene is sulphonated with sulfur trioxide.

    Neutralization: The sulfonic acid product is continuously neutralized with ammonium hydroxide in a separate reactor.

    Purification: The final product is purified through filtration and drying processes to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ammonium hydroxydinonylbenzenesulphonate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it back to dinonylbenzene.

    Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfonic acid derivatives.

    Reduction Products: Dinonylbenzene.

    Substitution Products: Various substituted benzenes depending on the reagent used.

Scientific Research Applications

Ammonium hydroxydinonylbenzenesulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media to improve cell growth and viability.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The mechanism of action of ammonium hydroxydinonylbenzenesulphonate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in its applications as a detergent and emulsifier. The molecular targets include lipid membranes and proteins, where it can alter membrane permeability and protein solubility.

Comparison with Similar Compounds

Similar Compounds

  • Sodium dodecylbenzenesulfonate
  • Ammonium lauryl sulfate
  • Sodium lauryl sulfate

Comparison

Ammonium hydroxydinonylbenzenesulphonate is unique due to its specific alkyl chain length and the presence of the ammonium ion. Compared to sodium dodecylbenzenesulfonate, it has a longer alkyl chain, which can provide different surfactant properties. Unlike ammonium lauryl sulfate and sodium lauryl sulfate, it contains a benzene ring, which can influence its chemical reactivity and interaction with other molecules.

Properties

CAS No.

59379-70-3

Molecular Formula

C24H42O4S.H3N
C24H45NO4S

Molecular Weight

443.7 g/mol

IUPAC Name

azanium;4-hydroxy-2,3-di(nonyl)benzenesulfonate

InChI

InChI=1S/C24H42O4S.H3N/c1-3-5-7-9-11-13-15-17-21-22(18-16-14-12-10-8-6-4-2)24(29(26,27)28)20-19-23(21)25;/h19-20,25H,3-18H2,1-2H3,(H,26,27,28);1H3

InChI Key

CUNMREIVAZKGBF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=C(C=CC(=C1CCCCCCCCC)S(=O)(=O)[O-])O.[NH4+]

Origin of Product

United States

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